

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1598746

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Nicotinic acid (Niacin, Vitamin B3) is a well-established pharmacotherapeutic agent, historically used as the oldest known lipid-lowering drug. Its simple pyridine-carboxylic acid core, however, serves as a versatile and "privileged" scaffold in drug discovery. By chemically modifying this core, researchers can create derivatives that interact with a wide array of biological targets, moving far beyond the original metabolic applications.

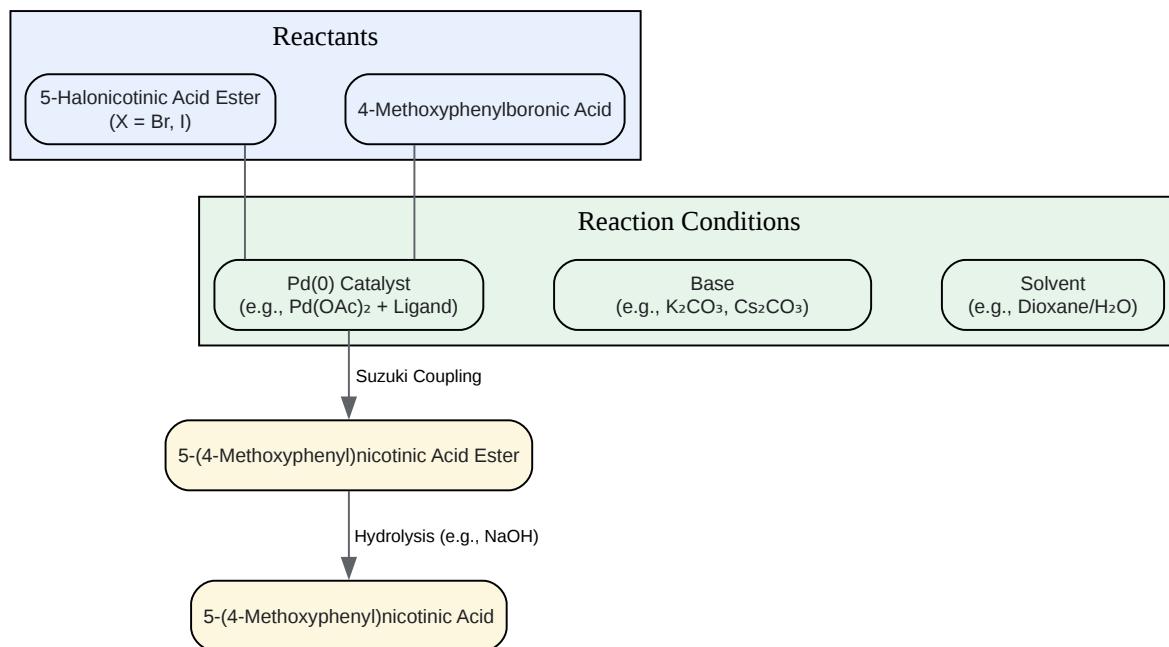
The strategic addition of an aryl group, specifically a 4-methoxyphenyl substituent, at the 5-position of the nicotinic acid ring dramatically alters the molecule's spatial and electronic properties. This modification opens up new avenues for therapeutic intervention, transforming the humble vitamin into a platform for developing highly specific and potent agents targeting complex diseases like cancer and chronic inflammation. This guide will explore the synthesis, mechanisms, and potential of this promising class of compounds.

Part 1: Core Synthetic Strategies

The foundational step in accessing this class of compounds is the formation of the carbon-carbon bond between the pyridine core and the methoxyphenyl ring. The most robust and widely adopted method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: The Suzuki coupling is preferred due to its high functional group tolerance (the carboxylic acid of the nicotinic acid moiety does not need to be protected), its use of commercially available and relatively non-toxic boronic acid reagents, and its generally high yields. The choice of catalyst (e.g., a palladium source like $\text{Pd}(\text{OAc})_2$), a suitable

ligand (e.g., a phosphine), and a base is critical. The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle[1][2].



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Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Representative Synthesis via Suzuki Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving aryl halides[1].

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 5-bromonicotinate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

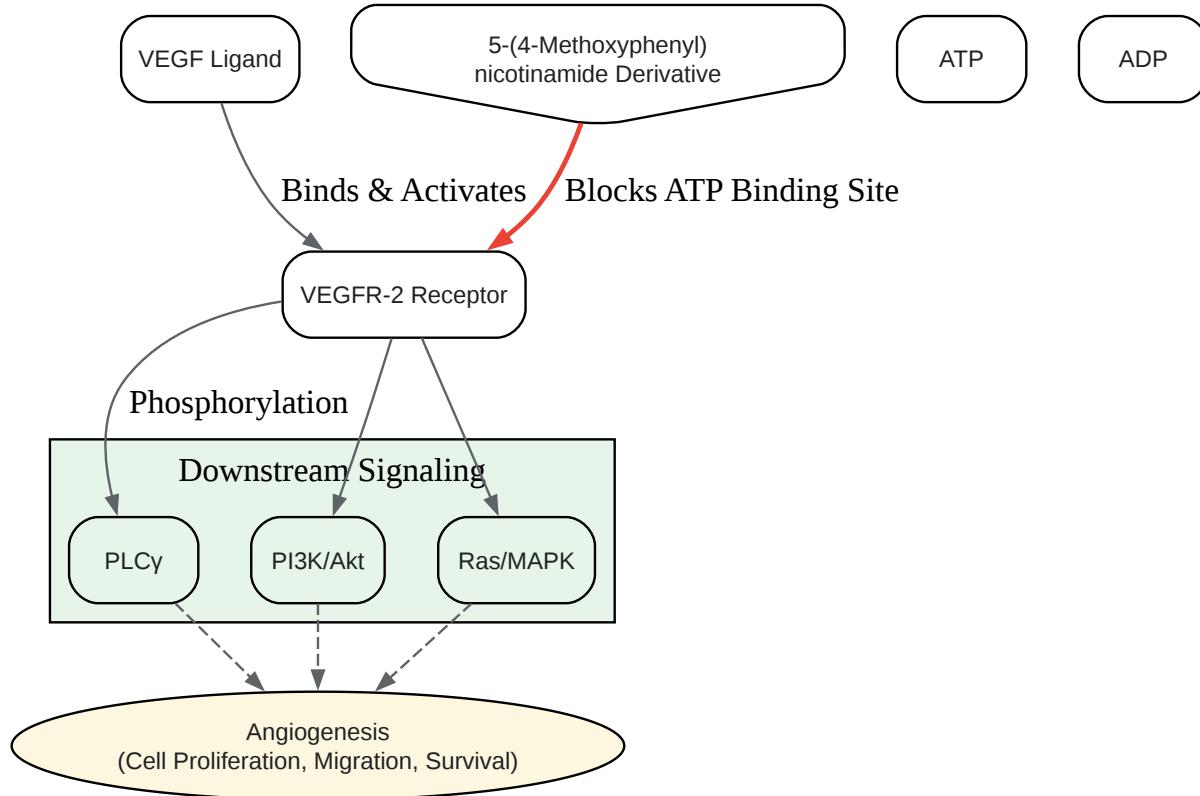
- Solvent Addition: Add a 4:1 mixture of Dioxane and Water (10 mL).
- Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol) to the mixture under a positive pressure of inert gas.
- Reaction: Heat the reaction mixture to 85-90°C and maintain it at this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude ester product by column chromatography on silica gel.
- Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the carboxylic acid product. Filter, wash with cold water, and dry to yield **5-(4-methoxyphenyl)nicotinic acid**.

Part 2: Therapeutic Potential as Kinase Inhibitors (Anticancer Activity)

A primary area where 5-arylnicotinic acid derivatives show immense promise is in oncology, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.^[3] Tumors require a dedicated blood supply to grow and metastasize, a process they stimulate by secreting VEGF. When VEGF binds to VEGFR-2 on endothelial cells, it triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to new vessel formation. By inhibiting the kinase

activity of VEGFR-2, these nicotinic acid derivatives block this signaling cascade, effectively cutting off the tumor's blood and nutrient supply.[4][5]



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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Activity of Nicotinamide-Based Analogs

Studies have shown that converting the carboxylic acid of the parent scaffold to various amides is crucial for potent VEGFR-2 inhibition. The amide moiety often acts as a "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of the kinase.[3][6]

Compound ID	Modifications from Core Scaffold	Target Cell Line	IC ₅₀ (μM)	VEGFR-2 IC ₅₀ (nM)	Reference
Compound 6	Nicotinamide-hydrazone derivative	HCT-116	9.3	60.83	[3]
HepG-2	7.8	[3]			
Compound 8	Nicotinamide-thiosemicarbazide	HCT-116	5.4	77.02	[6]
HepG-2	7.1	[6]			
Sorafenib	Reference Drug	-	-	53.65	[6]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a standard method for assessing the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

- **Plate Preparation:** Add 5 μL of test compound (serially diluted in DMSO) to the wells of a 96-well plate.
- **Enzyme & Substrate Addition:** To each well, add 20 μL of a solution containing recombinant human VEGFR-2 enzyme and a poly(Glu, Tyr) 4:1 peptide substrate in kinase buffer.
- **Reaction Initiation:** Initiate the phosphorylation reaction by adding 25 μL of ATP solution to each well. Incubate the plate at 30°C for 60 minutes.
- **Detection:** Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using an antibody that specifically recognizes the phosphorylated tyrosine, linked to a detection system (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).

- Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC_{50} value by fitting the data to a dose-response curve.

Part 3: Therapeutic Potential as Anti-inflammatory Agents

Derivatives of the **5-(4-methoxyphenyl)nicotinic acid** scaffold have also demonstrated significant anti-inflammatory properties. This activity stems from their ability to modulate key pathways involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory effects are often multifactorial. Evidence points towards the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that produce inflammatory mediators like prostaglandins and nitric oxide. Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6), which are central players in driving and sustaining inflammation.[7][8]

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